molecular formula C7H3Cl2NO B2371333 2,7-Dichlorobenzoxazole CAS No. 86691-34-1

2,7-Dichlorobenzoxazole

Cat. No.: B2371333
CAS No.: 86691-34-1
M. Wt: 188.01
InChI Key: QGAKWVONFSNHPN-UHFFFAOYSA-N
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Description

2,7-Dichlorobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with chlorine atoms substituted at the 2nd and 7th positions. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichlorobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with dichlorobenzene in the presence of a dehydrating agent such as phosphorus oxychloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions at temperatures ranging from 120°C to 200°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-boiling solvents like o-dichlorobenzene and controlled addition of reagents can optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichlorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of benzoxazole.

    Reduction Products: Reduced forms of the oxazole ring.

Scientific Research Applications

2,7-Dichlorobenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoxazole
  • 2,5-Dichlorobenzoxazole
  • 2,4-Dichlorobenzoxazole

Comparison: 2,7-Dichlorobenzoxazole is unique due to the specific positioning of chlorine atoms, which can influence its electronic properties and reactivity. Compared to 2,6-Dichlorobenzoxazole, it may exhibit different biological activities and chemical reactivity due to the altered electronic distribution. The position of chlorine atoms can also affect the compound’s solubility and stability .

Properties

IUPAC Name

2,7-dichloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKWVONFSNHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86691-34-1
Record name 2,7-dichloro-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-2-mercaptobenzoxazole (14.8 g.) and phosphorus pentachloride (29.2 g.) was heated at 160°-170° under reflux for 3 hours. The flask was fitted with a distilling head and the product was distilled in vacuo. The first two fractions were unreacted phosphorus chloride. Afterwards, the product distilled to give 2,7-dichlorobenzoxazole. This compound was reacted with hydrazine using the method described in procedure (a) of Example 1 and then reacted with acrylonitrile using procedure (c) of Example 1 to give 3-[1-(7-chloro-2-benzoxazolyl)hydrazino]propanenitrile, m.p. 114°-115° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One

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